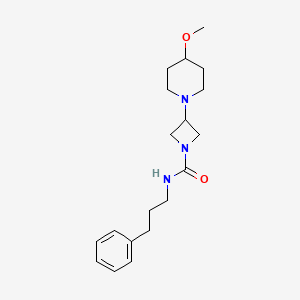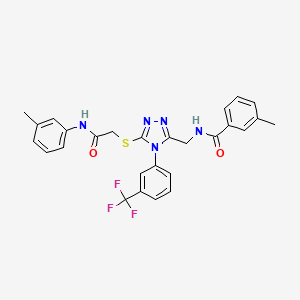
4-(4-formyl-1H-pyrazol-3-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-formyl-1H-pyrazol-3-yl)benzonitrile is a chemical compound that has garnered significant attention in scientific research due to its diverse range of applications. This compound is characterized by the presence of a formyl group attached to a pyrazole ring, which is further connected to a benzonitrile moiety. The unique structure of this compound makes it a valuable compound in various fields of study, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
The primary targets of 4-(4-formyl-1H-pyrazol-3-yl)benzonitrile are bacterial cells, specifically Staphylococcus aureus . This compound has shown significant growth inhibition against these bacteria .
Mode of Action
The compound interacts with its bacterial targets by disrupting the bacterial cell membrane . This disruption inhibits the normal functioning of the bacteria, leading to their eventual death .
Biochemical Pathways
It is known that the compound’s mode of action involves the disruption of the bacterial cell membrane . This disruption likely affects multiple biochemical pathways within the bacteria, leading to a broad range of downstream effects.
Pharmacokinetics
The compound’s topological total surface area is less than 140 å, indicating the potential for significant passive transport through the cell membrane . This suggests that the compound may have good bioavailability.
Result of Action
The result of the action of this compound is the inhibition of bacterial growth. Specifically, the compound has shown to be bactericidal for Staphylococcus aureus and bacteriostatic for A. baumannii . This means that the compound can kill Staphylococcus aureus and inhibit the growth of A. baumannii.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-formyl-1H-pyrazol-3-yl)benzonitrile typically involves the reaction of 4-formylpyrazole with benzonitrile under specific conditions. One common method involves the use of a Vilsmeier-Haack reagent, which facilitates the formylation of the pyrazole ring. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as phosphorus oxychloride (POCl3). The reaction mixture is then heated to a specific temperature to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized to enhance yield and purity, and may include additional steps such as purification through recrystallization or chromatography. The use of automated reactors and advanced analytical techniques can further streamline the production process and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-formyl-1H-pyrazol-3-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-(4-carboxy-1H-pyrazol-5-yl)benzonitrile.
Reduction: 4-(4-hydroxymethyl-1H-pyrazol-5-yl)benzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-formyl-1H-pyrazol-3-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for specific receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-pyrazol-1-yl)benzonitrile
- 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile
- 4-(4-formyl-1H-pyrazol-3-yl)benzonitrile
Uniqueness
Compared to similar compounds, this compound is unique due to the specific positioning of the formyl group on the pyrazole ring. This structural feature can influence its reactivity and the types of interactions it can engage in, making it a valuable compound for targeted research applications. Additionally, the presence of both the formyl and nitrile groups provides multiple sites for chemical modification, allowing for the synthesis of a wide range of derivatives with diverse properties .
Properties
IUPAC Name |
4-(4-formyl-1H-pyrazol-5-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c12-5-8-1-3-9(4-2-8)11-10(7-15)6-13-14-11/h1-4,6-7H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPVXCZCKMUARN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=C(C=NN2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003017-90-0 |
Source


|
| Record name | 4-(4-formyl-1H-pyrazol-3-yl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[trans-3-Aminocyclobutyl]propan-2-ol hydrochloride](/img/structure/B2447409.png)









![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2447429.png)



